Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in various fields of research and industry. It is a versatile building block and is a marine-derived natural product found in Pleroma menoui .
Synthesis Analysis
The synthesis of indole derivatives, such as Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate, has been a topic of interest in recent years . The Fischer indole synthesis of the optically active cyclohexanone 106 and phenylhydrazine hydrochloride (107) by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole (−)-108 in a good yield (84% yield). Indole (−)-108 after six steps, gave azepinoindole 109 .Molecular Structure Analysis
The molecular formula of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is C12H10BrNO3. The molecular weight is 296.12 g/mol.Chemical Reactions Analysis
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation .Scientific Research Applications
Synthesis and Intermediates
- Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate and similar compounds have been extensively studied for their role as intermediates in organic synthesis. For instance, ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, synthesized from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, serve as valuable intermediates. This transformation involves multiple steps, including the conversion of the sulfomethyl group to a formyl function and subsequent oxidation to aldehydes (Pete, Szöllösy, & Szokol, 2006).
Structural Analysis
- The structural characteristics of similar compounds, such as ethyl 6-bromoindole-3-carboxylate, have been a subject of research. Studies have explored the crystallization and identification of structural mixtures, adding to the understanding of the chemical properties of these compounds (Leggetter & Brown, 1960).
Antiviral Applications
- Some derivatives of ethyl 6-bromo-1H-indole-3-carboxylates have shown potential in antiviral research. Specifically, certain compounds have demonstrated inhibitory effects on the replication of the Hepatitis B virus (HBV), showcasing their potential in antiviral therapy (Chai, Zhao, Zhao, & Gong, 2006).
Crystallographic Studies
- The crystal structure analysis of related compounds, such as ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, has been performed. These studies provide insights into the molecular and crystal structures, aiding in the development of new pharmaceuticals (Luo, Ma, Zhou, & Huang, 2019).
Antimicrobial Research
- In the realm of antimicrobial research, brominated tryptophan derivatives, related to ethyl 6-bromo-1H-indole-3-carboxylate, have been investigated. These compounds have exhibited inhibitory effects against bacterial growth, such as Staphylococcus epidermidis, highlighting their potential in antimicrobial applications (Segraves & Crews, 2005).
Future Directions
Indole derivatives, such as Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate, have attracted increasing attention in recent years due to their significant biological properties . They are important types of molecules and natural products and play a main role in cell biology . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, it’s likely that future research will continue to explore the synthesis and applications of these compounds.
properties
IUPAC Name |
ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOKODKCMXZQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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